Benzyl 2-Hydroxy-3-oxohexanoate

Description

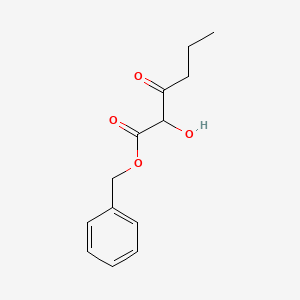

Benzyl 2-Hydroxy-3-oxohexanoate is a synthetic ester derivative of hexanoic acid, featuring a benzyl ester group, a hydroxyl (-OH) substituent at position 2, and a ketone (oxo, =O) group at position 3 of the hexanoate chain.

The molecular formula of this compound can be inferred as C₁₃H₁₄O₄ (assuming a hexanoate backbone with hydroxyl and ketone groups). Related compounds, such as Benzyl 3-oxohexanoate (CAS 1688704-34-8), share a similar backbone but lack the hydroxyl group at position 2 [6].

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

benzyl 2-hydroxy-3-oxohexanoate |

InChI |

InChI=1S/C13H16O4/c1-2-6-11(14)12(15)13(16)17-9-10-7-4-3-5-8-10/h3-5,7-8,12,15H,2,6,9H2,1H3 |

InChI Key |

NEOCMCMYUZOFHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Hydroxy-3-oxohexanoate typically involves the esterification of 2-hydroxy-3-oxohexanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as immobilized enzymes or metal catalysts, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-Hydroxy-3-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-Hydroxy-3-oxohexanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzyl 2-Hydroxy-3-oxohexanoate and analogous compounds, based on the provided evidence:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications/Properties | References |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₃H₁₄O₄ (inferred) | Benzyl ester, 2-OH, 3-oxo | Research intermediate, synthetic chemistry | - |

| Benzyl 3-oxohexanoate | 1688704-34-8 | C₁₃H₁₄O₃ | Benzyl ester, 3-oxo | Organic synthesis, flavor/fragrance industry | [6] |

| Benzyl benzoate | 120-51-4 | C₁₄H₁₂O₂ | Benzyl ester | Scabies treatment, plasticizer, cosmetics | [1][4] |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | Methyl ester | Solvent, food additive | [4] |

| Benzyl (2S,3R,4S,5R)-3,4,5-tris(benzyloxy)-2-hydroxy-6-oxohexanoate | 4539-78-0 | C₃₄H₃₄O₇ | Benzyl ester, tris-benzyloxy, 2-OH, 6-oxo | Biochemical research (highly specialized) | [5] |

Structural and Functional Analysis

- This compound vs. This structural difference could also influence reactivity in condensation or oxidation reactions [6].

- Comparison with Benzyl Benzoate: Benzyl benzoate lacks hydroxyl and ketone groups, making it less polar and more lipophilic. This property underpins its use in topical formulations for scabies (87% cure rate in clinical trials) [1]].

- Trisubstituted Analog (CAS 4539-78-0): This compound features three benzyloxy groups and a 6-oxo group, resulting in a higher molecular weight (554.63 g/mol) and steric hindrance. Such complexity limits its utility to specialized research contexts, unlike the simpler this compound [5].

Pharmacological and Industrial Relevance

- Benzyl Benzoate: Demonstrated 87% cure rates in scabies treatment but causes skin irritation in 24% of patients [1]].

- Methyl Benzoate : A simpler ester used as a solvent or food additive, emphasizing the role of ester chain length and substituents in determining application [4]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.